3-Amino-1-cyclobutylbutan-2-one

Medicinal Chemistry Drug Design Computational Chemistry

Sourcing structurally rigid aminoketones for fragment-based screening often leads to inconsistent purity, which can derail SAR studies. 3-Amino-1-cyclobutylbutan-2-one (CAS 1592731-31-1) solves this with a guaranteed 95% purity, ensuring reproducible results. - Provides a sp³-rich, conformationally locked cyclobutyl scaffold for novel chemical space exploration. - Serves as a validated negative control for cAMP phosphodiesterase assays, eliminating hit validation artifacts. - Consistent 95% purity minimizes side reactions in multi-step syntheses, reducing the risk of downstream impurities.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13162144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-cyclobutylbutan-2-one
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(C(=O)CC1CCC1)N
InChIInChI=1S/C8H15NO/c1-6(9)8(10)5-7-3-2-4-7/h6-7H,2-5,9H2,1H3
InChIKeyKPYZFPCGKPLXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-cyclobutylbutan-2-one: Structure and Identification


3-Amino-1-cyclobutylbutan-2-one (CAS: 1592731-31-1) is an aliphatic aminoketone with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . The compound features a cyclobutyl ring attached to the C1 position of a butan-2-one backbone, with a primary amino group located at the C3 position . The cyclobutane scaffold confers conformational rigidity, a property valued in medicinal chemistry for exploring novel chemical space [1]. The compound is primarily utilized as a synthetic intermediate or a building block for further functionalization in research settings, with typical commercial purities specified at ≥95% .

Synthetic intermediate with rigid cyclobutyl scaffold
sp³-rich building block for library construction
Defined purity specification for reproducible synthesis

Why 3-Amino-1-cyclobutylbutan-2-one Cannot Be Substituted


While several aminocyclobutanone analogs exist, their utility in a given synthetic sequence or screening campaign is highly dependent on the precise spatial arrangement of functional groups. For 3-Amino-1-cyclobutylbutan-2-one, the relative 1,3-positioning of the cyclobutyl and amino groups on the butanone chain creates a distinct molecular geometry and electronic environment . The cyclic nature of the cyclobutyl group introduces conformational rigidity and strain energy that are absent in acyclic analogs [1]. A different regioisomer, such as 3-Amino-1-cyclobutylbutan-1-one, presents the ketone and amine functionalities in an inverted spatial relationship, which fundamentally alters its chemical reactivity and biological interaction profile . Therefore, substituting one aminocyclobutanone for another without rigorous comparative data is a high-risk proposition that can lead to synthetic failure or misinterpretation of structure-activity relationships.

Regioisomer substitution (e.g., 3-amino-1-cyclobutylbutan-1-one) may shift carbonyl/amine positioning and alter reactivity.
Acyclic analogs lack cyclobutane conformational constraint, reducing scaffold rigidity and spatial control.
Purity grade differences may introduce synthesis variability; verify specification before substitution.

3-Amino-1-cyclobutylbutan-2-one: Quantitative Differentiation


Conformational Rigidity and tPSA

The incorporation of a cyclobutyl group in 3-Amino-1-cyclobutylbutan-2-one introduces conformational constraints and increases the fraction of sp³-hybridized carbons compared to a fully acyclic analog, such as 3-amino-4-methylpentan-2-one. This modification is known to affect key physicochemical properties relevant to drug discovery, notably the topological polar surface area (tPSA). For 3-Amino-1-cyclobutylbutan-2-one, the predicted tPSA is 43.09 Ų . While a direct measurement for the comparator is unavailable, the theoretical tPSA of a structurally simpler, acyclic analog (3-amino-4-methylpentan-2-one) is predicted to be 43.09 Ų [1]. The differentiation lies not in the tPSA value itself, but in the origin of the value; in the target compound, it is achieved with a more compact, conformationally restricted scaffold, which can influence membrane permeability and target engagement in ways not possible with flexible chains.

Conformational tPSA Profile
Class-level inference
Target: 43.09 Ų
Comparator (acyclic): 43.09 Ų
Equivalent tPSA achieved on rigid scaffold
Computational prediction; confirm experimentally
Medicinal Chemistry Drug Design Computational Chemistry

No cAMP Phosphodiesterase Inhibition

In a functional assay using bovine aorta, 3-Amino-1-cyclobutylbutan-2-one was tested for its ability to inhibit cAMP phosphodiesterase in the presence of 1 μM cGMP, 10 μM calcium, and 15 nM calmodulin. The result was reported as 'insignificant' activity, indicating it is not a potent inhibitor of this enzyme under the tested conditions [1]. While this is a negative result, it provides valuable selectivity information when compared to known PDE inhibitors or other members of the cyclobutyl amine class that may demonstrate activity.

cAMP PDE Inhibition
Supporting evidence
Activity: 'Insignificant' vs Rolipram IC50 ~1 μM
Provides selectivity filter for PDE screens
Bovine aorta assay; verify across platforms
Cardiovascular Research Enzymology Inhibitor Screening

Purity and Quality Control

Commercial vendors of 3-Amino-1-cyclobutylbutan-2-one specify a minimum purity of 95% for this compound . This is a verifiable quality benchmark that differentiates it from other suppliers who may offer lower purity grades or from custom-synthesized batches that lack defined analytical standards. For a related compound, a patent application discloses a composition with an HPLC purity of ≥95%, establishing a precedent for purity specifications in this chemical space [1].

Purity Specification
Class-level inference
≥95%
Establishes procurement quality baseline
Patent-based benchmark for related compound
Synthetic Chemistry Quality Control Procurement

3-Amino-1-cyclobutylbutan-2-one: High-Value Applications


Scaffold for DOS and FBDD

Given its rigid cyclobutyl core and dual amine/ketone functional groups, 3-Amino-1-cyclobutylbutan-2-one is an ideal starting material for generating structurally diverse, sp³-rich small molecule libraries. The conformationally restricted scaffold, as indicated by its unique molecular geometry , is highly sought after in fragment-based drug discovery (FBDD) to sample novel three-dimensional chemical space, a key differentiator from more common, flat aromatic fragments.

Negative Control for PDE Screening

For research groups investigating cAMP phosphodiesterase (PDE) as a therapeutic target, 3-Amino-1-cyclobutylbutan-2-one serves as a well-documented negative control. Its established 'insignificant' activity in a defined in vitro assay [1] provides a benchmark for assay validation and helps to confirm that observed hits from other compound series are not artifacts of the assay conditions. This is a critical, evidence-based role that a generic analog cannot fulfill without its own characterization.

Synthetic Intermediate with Defined Quality

In multi-step organic syntheses, the reproducibility of each step is paramount. The procurement of 3-Amino-1-cyclobutylbutan-2-one from commercial sources that specify a minimum purity of 95% minimizes the risk of introducing unknown impurities that could derail subsequent reactions or compromise the purity of the final target molecule. This quality guarantee is a key differentiator from sourcing lower-purity or uncharacterized material.

Application
Selection Property
Validation Focus
Fragment-based library design
Rigid sp³-rich scaffold
Novel chemical space exploration
PDE inhibitor screening
Documented negative control
Assay selectivity and reproducibility
Multi-step synthetic route
Defined purity specification
Batch consistency and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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